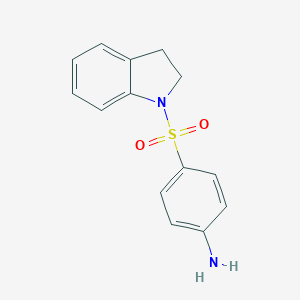

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Description

The exact mass of the compound 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBHHJLZPOQOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341869 | |

| Record name | 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314284-67-8 | |

| Record name | 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Indole Derivatives: A Modern Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

The indole nucleus is a cornerstone of medicinal chemistry and natural products, forming the scaffold for a vast array of bioactive compounds, from the neurotransmitter serotonin to the anti-cancer agent vincristine. For the researcher tasked with identifying a novel indole derivative or confirming the structure of a synthetic product, the challenge lies not in a single measurement, but in the intelligent synthesis of data from multiple spectroscopic techniques. This guide is designed not as a rigid checklist, but as a strategic framework for structural elucidation. We will move beyond simply listing techniques to explain the causality behind the experimental workflow, demonstrating how each piece of spectral data serves as a validation check for the others, culminating in an unambiguous structural assignment.

Part 1: The Integrated Spectroscopic Workflow: A Strategy for Certainty

The modern approach to structure elucidation is a logical, sequential process. We begin with methods that provide broad, foundational information (like molecular formula) and progressively move to techniques that offer fine-grained detail about atomic connectivity. This workflow is designed to be self-validating; a hypothesis generated from one technique must be corroborated by the next.

The logical flow of investigation is as follows:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, yielding the molecular formula. This is the bedrock of the entire process.

-

Infrared (IR) & UV-Vis Spectroscopy: To identify the functional groups present and confirm the core chromophore, providing a "parts list" for the molecular puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To meticulously map the molecular skeleton, establishing the precise connectivity of every atom and confirming the final structure.

Below is a visualization of this strategic workflow.

Caption: Integrated workflow for indole derivative structure elucidation.

Part 2: Mass Spectrometry (MS): Defining the Molecular Boundaries

The first and most critical step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of particulate matter.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive or negative ion mode, depending on the nature of the analyte. For most indole derivatives, positive ion mode ([M+H]⁺) is effective.

-

Data Processing: Use the instrument's software to determine the centroid of the molecular ion peak. Input this exact mass into a molecular formula calculator, specifying possible elements (C, H, N, O, and others if suspected). The calculator will provide a list of possible formulas ranked by mass accuracy.

Data Interpretation: From Mass to Formula

-

Molecular Formula: The formula with the lowest mass error (typically < 5 ppm) and a logical isotopic pattern is selected.

-

Index of Hydrogen Deficiency (IHD): Once the formula (CₐHₙNₑOₓ...) is known, the IHD (or degrees of unsaturation) is calculated. This value reveals the total number of rings and/or multiple bonds in the molecule.

-

Formula: IHD = a - (n/2) + (e/2) + 1

-

Causality: For a simple indole core (C₈H₇N), the IHD is 6 (one aromatic ring = 4, one double bond in the pyrrole ring = 1, one ring fusion = 1). Any IHD value greater than 6 indicates additional rings or multiple bonds in the substituents.

-

-

Characteristic Fragmentation: While HRMS focuses on the parent ion, tandem MS (MS/MS) can reveal characteristic fragments. The indole ring is relatively stable, but common fragmentation pathways include the loss of substituents and cleavage of the pyrrole ring.[1][2] A key fragmentation for the indole nucleus itself involves the loss of HCN (27 Da) from the pyrrole ring.[1]

Trustworthiness Check

-

The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. An even number of nitrogen atoms results in an even molecular weight. This is a quick check for consistency.

-

Isotopic Pattern: The observed isotopic pattern (e.g., the M+1 peak from ¹³C) should match the theoretically calculated pattern for the proposed formula.

Part 3: Vibrational & Electronic Spectroscopy: Identifying Components

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid, non-destructive method to identify the functional groups present. This allows for a preliminary sketch of the molecule's features.

Data Interpretation: Key Indole Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Appearance | Causality |

| N-H Stretch (Indole) | 3400 - 3500 | Sharp, Medium | Unsubstituted pyrrole nitrogen.[3] |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong | Indicates a hydroxyl substituent. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H bonds on the benzene ring.[3] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | C-H bonds in alkyl substituents. |

| C=O Stretch (Ketone/Ester) | 1650 - 1750 | Strong | Indicates a carbonyl-containing substituent. |

| C=C Stretch (Aromatic) | 1450 - 1620 | Medium-Strong | Benzene ring skeletal vibrations.[3] |

UV-Visible Spectroscopy

This technique provides information about the electronic structure of the conjugated indole chromophore.

Data Interpretation: The Indole Chromophore

Indole derivatives typically display two main absorption bands in non-polar solvents, arising from the ¹Lₐ and ¹Lₑ transitions.[4]

-

¹Lₑ Band: Appears around 260-290 nm.

-

¹Lₐ Band: Appears at shorter wavelengths, often overlapping.

-

Causality: Substituents that extend conjugation (e.g., a carbonyl group at C3) or electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring will cause a bathochromic (red) shift to longer wavelengths.[4] This data confirms the presence and electronic environment of the indole core.

Part 4: NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing unambiguous evidence of atomic connectivity. The process is a logical progression through a series of experiments.

Caption: Logical sequence of NMR experiments for structure elucidation.

Step-by-Step NMR Protocol & Interpretation

A. ¹H NMR: The Proton Inventory

-

Protocol: Dissolve 5-10 mg of sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard ¹H spectrum. A drop of D₂O can be added to a second sample to identify exchangeable protons (N-H, O-H).

-

Interpretation:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons of the indole ring typically appear between δ 7.0-8.0 ppm, while the N-H proton is further downfield (> δ 8.0 ppm in DMSO-d₆).[5]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, governed by the n+1 rule.

-

B. ¹³C NMR & DEPT: The Carbon Skeleton

-

Protocol: Using the same sample, acquire a broadband proton-decoupled ¹³C spectrum, followed by a DEPT-135 experiment.

-

Interpretation:

-

¹³C Spectrum: Provides the total number of unique carbon atoms. Aromatic/olefinic carbons are found from δ 100-150 ppm, while aliphatic carbons are typically < δ 60 ppm.

-

DEPT-135 Spectrum: This experiment is crucial for determining carbon types.[6]

-

Positive Signals: CH and CH₃ groups.

-

Negative Signals: CH₂ groups.

-

Absent Signals: Quaternary carbons (C) and carbonyls (C=O).

-

-

Causality: By comparing the ¹³C and DEPT-135 spectra, one can generate a complete inventory of C, CH, CH₂, and CH₃ groups, which must match the molecular formula from MS.

-

C. 2D NMR: Assembling the Puzzle

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Principle: Reveals proton-proton couplings, typically over two or three bonds.[7] A cross-peak between two proton signals indicates they are neighbors.

-

Application: Invaluable for tracing out connected proton networks, such as the four adjacent protons on an unsubstituted benzene ring (H4 through H7).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Principle: Shows correlations between protons and carbons over two or three bonds (long-range ²J_CH and ³J_CH couplings).[8][9]

-

Application: This is the ultimate tool for connecting molecular fragments. It allows you to "see" through non-protonated quaternary carbons. For example, an HMBC correlation from the protons of a substituent to a carbon within the indole ring provides unambiguous proof of its attachment point.

-

The Self-Validating System

The final proposed structure is only considered correct if it is consistent with all acquired data. An HMBC correlation cannot contradict a COSY connection. The number of protons and carbons from NMR must match the molecular formula from MS. The functional groups identified by IR must be accounted for in the final NMR-derived structure. This convergence of evidence is the hallmark of a trustworthy elucidation.

Part 5: Case Study - Elucidation of Indole-3-Carbinol

Let's apply this workflow to a known indole derivative, Indole-3-Carbinol.[10][11]

1. Foundational Data (MS, IHD)

-

HRMS: An [M+H]⁺ peak is observed, leading to a molecular formula of C₉H₉NO .

-

IHD Calculation: 9 - (9/2) + (1/2) + 1 = 6. This is consistent with a standard indole ring system.

2. Functional Group ID (IR & UV-Vis)

-

IR Spectrum: Shows a broad peak at ~3300 cm⁻¹ (O-H stretch), a sharp peak at ~3410 cm⁻¹ (N-H stretch), and peaks at ~3050 cm⁻¹ (aromatic C-H) and ~1460 cm⁻¹ (aromatic C=C).[12] This suggests the presence of an alcohol and an indole N-H.

-

UV-Vis Spectrum: Shows absorption maxima around 220 nm and 280 nm, characteristic of the indole chromophore.[13]

3. Definitive Connectivity (NMR)

| Data Type | Observation | Interpretation |

| ¹H NMR | δ 8.1 (br s, 1H, D₂O exch.), δ 7.0-7.7 (m, 5H), δ 4.8 (s, 2H), δ 1.6 (br s, 1H, D₂O exch.) | N-H proton, 5 aromatic protons (4 on benzene ring, 1 on pyrrole), a CH₂ group, and an O-H proton. |

| ¹³C NMR | 8 unique signals in the aromatic region (δ 110-136), 1 signal in the aliphatic region (δ ~58). | Confirms 8 sp² carbons of the indole ring and 1 sp³ carbon. |

| DEPT-135 | 5 positive aromatic signals (CH), 1 negative aliphatic signal (CH₂). | Confirms 5 CH groups in the aromatic part and one CH₂ group. Comparing with ¹³C reveals 3 quaternary carbons. |

| HSQC | Correlation between δ 4.8 (¹H) and δ ~58 (¹³C). | Assigns the methylene protons to the aliphatic carbon. |

| HMBC | Critical Correlation: Cross-peaks from the CH₂ protons (δ 4.8) to carbons C2 (~δ 124) and C3a (~δ 128) of the indole ring. | This unambiguously places the -CH₂OH group at the C3 position of the indole ring. |

References

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Ray, S. S., & Vivian, J. T. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

TSI Journals. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

PubChem. (n.d.). Indole-3-Carbinol. [Link]

-

ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. [Link]

-

ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. [Link]

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

-

TSI Journals. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

Molecules. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. emerypharma.com [emerypharma.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Electrochemical Synthesis of Sulfonamides

An In-depth Technical Guide on Electrochemical Oxidative Coupling for Drug Development Professionals, Researchers, and Scientists

Foreword: Beyond the Flask – Harnessing Electrons for Modern Drug Discovery

The sulfonamide motif is a cornerstone of modern medicine and agrochemistry, integral to the function of countless therapeutic agents.[1] Historically, the synthesis of these critical compounds has been tethered to classical methods, often relying on the use of unstable, toxic, and moisture-sensitive sulfonyl chlorides.[2][3][4] This traditional pathway, while effective, presents significant challenges in terms of safety, substrate scope, and environmental impact.

As Senior Application Scientists, our role is to bridge the gap between novel methodologies and practical, field-proven applications. This guide is designed to provide you not with a mere academic overview, but with a deep, actionable understanding of electrochemical oxidative coupling—a transformative approach to sulfonamide synthesis. By leveraging the power of electricity, we can forge S-N bonds under remarkably mild conditions, using readily available thiols and amines as starting materials.[2][3] This process eliminates the need for harsh chemical oxidants and transition-metal catalysts, positioning electrochemistry as a powerful tool for green, efficient, and scalable synthesis in the drug development pipeline.[2][3]

The Core Principle: A Mechanistic Dissection of S-N Bond Formation

The elegance of the electrochemical approach lies in its ability to orchestrate a multi-step oxidative cascade within a single, controlled environment. The transformation is not a simple "one-shot" coupling but a finely tuned sequence of electron-transfer events at the anode surface. Understanding this mechanism is paramount to troubleshooting, optimizing, and adapting the methodology for novel substrates.

The widely accepted pathway involves four key stages:[2][5]

-

Initial Thiol Dimerization: The process begins with the anodic oxidation of the thiol starting material. This is a rapid, low-potential step that quantitatively converts the thiol into its corresponding disulfide, often within the first 20 seconds of the reaction.[2] This insight is practically significant, as it allows for the direct use of less odorous disulfides as starting materials, circumventing a common drawback of thiol chemistry.[2]

-

Generation of the Key Aminium Radical: Following disulfide formation, the amine is oxidized at the anode to form a highly reactive aminium radical cation.[2][5] The generation of this intermediate is a cornerstone of the entire process, and its successful formation is substantiated by radical scavenger experiments, which completely halt the reaction.[2]

-

S-N Bond Formation via Radical Coupling: The electrophilic aminium radical attacks the disulfide, leading to the formation of a sulfenamide intermediate and forging the crucial S-N bond.[2][5]

-

Sequential Oxidation to Sulfonamide: The newly formed sulfenamide does not accumulate but undergoes two subsequent, consecutive oxidation steps at the anode. It is first oxidized to a sulfinamide intermediate, which is then rapidly oxidized again to yield the final, stable sulfonamide product.[2][5][6] This entire cascade is driven purely by the applied electrical potential.

This multi-step process can be visualized as follows:

Caption: Proposed mechanism for electrochemical sulfonamide synthesis.

The Electrochemical Workflow: From Beaker to Continuous Flow

The practical execution of this synthesis can be approached in two primary ways: traditional batch electrolysis or a more advanced continuous flow setup. The choice is not arbitrary and depends on reaction kinetics, scalability requirements, and substrate properties.

| Feature | Batch Reactor | Flow Reactor | Senior Scientist's Insight |

| Reaction Time | Typically longer (e.g., 24 hours)[7] | Significantly shorter (e.g., 5-10 minutes)[2][7] | The high surface-area-to-volume ratio in microreactors dramatically enhances mass transport to the electrode surface, accelerating the reaction.[7] |

| Electrolyte | High loading required (e.g., 100 mol%)[7] | Low loading sufficient (e.g., 10 mol%)[6][7] | The small interelectrode gap in flow cells minimizes ohmic drop, allowing for efficient electrolysis with less supporting electrolyte, which simplifies purification. |

| Scalability | Limited | Readily scalable by extending operation time[2] | Flow chemistry offers a "scale-out" approach. A reaction optimized on a milligram scale can be scaled to a 10+ mmol scale simply by running the pump for longer.[2] |

| Use Case | Slow reactions, substrates with low solubility, or reactions prone to precipitate formation[7] | Rapid reaction screening, process optimization, and scalable production[7] | While flow is superior for most cases, batch remains a valuable tool for "problematic" substrates that could clog a microreactor. |

The logical workflow for both setups can be visualized as follows:

Caption: Comparative experimental workflows for batch vs. flow electrosynthesis.

Field-Proven Protocols: A Step-by-Step Guide

Trustworthiness in any protocol stems from its robustness and reproducibility. The following methods are based on established, peer-reviewed procedures and include self-validating checkpoints.

Protocol 1: Continuous Flow Synthesis (Preferred Method)

This protocol is optimized for rapid and efficient synthesis, leveraging the advantages of microflow technology.[2][3]

A. Materials & Setup:

-

Reagents: Thiol (1.0 equiv), Amine (1.5 equiv), Tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.1 equiv).

-

Solvent System: Acetonitrile (CH₃CN) and 0.3 M Hydrochloric Acid (HCl) in a 3:1 v/v ratio.

-

Electrodes: Graphite plate anode, Stainless steel or Iron cathode.

-

Apparatus: A microflow electrochemical reactor (e.g., with a ~700 μL volume and ~250 μm interelectrode gap), a syringe pump, and a constant current power supply.

B. Procedure:

-

Solution Preparation: In a volumetric flask, dissolve the thiol, amine, and Me₄NBF₄ in the prepared CH₃CN/HCl solvent system to achieve the desired final concentration (e.g., 0.1 M in thiol). Causality Note: The acid is crucial for obtaining high yields; its absence leads to significantly poorer performance.[6] The 1.5 excess of amine ensures complete consumption of the limiting thiol reagent.

-

System Priming: Flush the microflow reactor and tubing with the solvent system to remove any air bubbles.

-

Electrolysis: Draw the reactant solution into a gas-tight syringe and place it on the syringe pump. Connect the reactor electrodes to the power supply.

-

Initiate Flow & Current: Begin pumping the solution through the reactor at a flow rate calculated to achieve the desired residence time (typically 5 minutes). Simultaneously, apply a constant current. Self-Validating Check: Observe for the evolution of hydrogen gas at the cathode, a benign byproduct confirming the electrochemical circuit is active.[3]

-

Collection: Collect the reactor output after the initial volume has been flushed through (typically after 2-3 reactor volumes).

-

Work-up: Quench the collected solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure sulfonamide.

Protocol 2: Batch Synthesis

This protocol is an alternative for reactions that are very slow or involve starting materials that may precipitate and block a flow reactor.[7]

A. Materials & Setup:

-

Reagents: Thiol (1.0 equiv), Amine (1.5 equiv), Me₄NBF₄ (1.0 equiv).

-

Solvent System: Acetonitrile (CH₃CN) and 0.3 M Hydrochloric Acid (HCl) in a 3:1 v/v ratio.

-

Electrodes: Graphite plate or rod anode, Iron plate or rod cathode.

-

Apparatus: An undivided electrochemical cell (a simple beaker is sufficient), a magnetic stirrer, and a constant current power supply.

B. Procedure:

-

Cell Assembly: Place the graphite anode and iron cathode into the undivided cell, ensuring they do not touch. Secure them with a clamp.

-

Solution Preparation: Add the solvent system to the cell, followed by the thiol, amine, and the full equivalent of Me₄NBF₄. Causality Note: Batch reactions require a much higher electrolyte concentration to maintain conductivity over the larger electrode gap and longer reaction time.[7]

-

Electrolysis: Begin stirring the solution vigorously. Connect the electrodes to the power supply and apply a constant current.

-

Reaction Monitoring: Allow the reaction to proceed for the required time (typically 24 hours). Self-Validating Check: Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or LC-MS to track the consumption of the starting thiol.

-

Work-up & Purification: Once the reaction is complete, follow the same work-up and purification steps (6-8) as described in the continuous flow protocol.

Substrate Versatility and Optimization

The mild, catalyst-free nature of this electrochemical method imparts it with a broad substrate scope and high functional group tolerance.[2][3]

Data on Substrate Compatibility

| Reactant Class | Compatible Examples | Key Insights & Causality |

| Primary Amines | Ammonia, alkylamines (methyl, butyl, cyclohexyl), benzylamine, allylamine, propargylamine[2][6] | A wide range of primary amines are excellent coupling partners. Functional groups like alkenes and alkynes are well-tolerated, providing handles for further synthetic diversification.[2] |

| Secondary Amines | Pyrrolidine, piperidine, morpholine, dipropylamine[2] | Cyclic and acyclic secondary amines react efficiently, demonstrating the robustness of the protocol. |

| Amino Acids | Glycine, proline, phenylalanine, serine, tyrosine[2] | The reaction proceeds without racemization of chiral centers, making it highly valuable for synthesizing non-proteinogenic building blocks for peptide chemistry.[2] |

| Thiols | Thiophenols (with electron-donating, -withdrawing, and sterically hindering groups), alkyl thiols[2] | The reaction is largely insensitive to the electronic properties or steric hindrance on the thiol partner. Ortho, meta, and para substituents are all well-tolerated.[2] |

| Challenging Substrates | Heteroarylamines (e.g., 4-aminopyridine), Imidazole, Pyrazole[6] | These substrates are initially unreactive. However, the addition of 1 equivalent of pyridine, acting as an electron mediator, successfully facilitates the coupling.[6][7] |

Conclusion and Authoritative Grounding

Electrochemical oxidative coupling represents a paradigm shift in sulfonamide synthesis. It transforms a historically challenging process into a clean, efficient, and highly versatile transformation driven by the most fundamental of reagents: the electron.[7] This method's ability to directly unite commodity chemicals like thiols and amines under mild, room-temperature conditions addresses a long-standing synthetic challenge.[2][3] The distinct advantages offered by continuous flow technology—namely, enhanced reaction rates, reduced waste, and seamless scalability—position this methodology as a premier tool for modern pharmaceutical and agrochemical research.[7] We anticipate that this green and robust protocol will find widespread use in both academic and industrial laboratories, accelerating the discovery and development of next-generation sulfonamide-based agents.[6]

References

-

Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. (2019). Behind the Science - A Blog by the Noël Research Group. [Link]

-

Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6264–6268. [Link]

-

Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34251. [Link]

-

Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ResearchGate. [Link]

-

Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. [Link]

-

Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides. Thieme Chemistry. [Link]

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

-

Nematpour, M., et al. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Yoshida, J., et al. (2025). Electrochemical Generation of Sulfonamidyl Radicals via Anodic Oxidation of Hydrogen Bonding Complexes: Applications to Electrosynthesis of Benzosultams. JACS Au. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 6. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]

Methodological & Application

Application Note: Characterizing the Cellular Activity of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine

An in-depth guide to the cellular application of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine, a novel sulfonamide compound, is provided below. This document, intended for researchers and drug development professionals, offers a comprehensive overview of its mechanism of action and detailed protocols for its use in cell-based assays.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. A notable subclass, aromatic sulfonamides, has garnered significant interest for its anti-cancer properties.[1][2] These compounds can exert their effects through diverse mechanisms, including the inhibition of angiogenesis and the modulation of protein stability.[1][3] This application note focuses on 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine, a novel aromatic sulfonamide. While specific data on this compound is emerging, its structural similarity to well-characterized molecules like E7820 suggests a potential role as a "molecular glue," a class of small molecules that induce the degradation of specific cellular proteins.[4][5]

Molecules like E7820 function by stabilizing the interaction between a substrate receptor of an E3 ubiquitin ligase complex and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] For instance, E7820 promotes the degradation of the RNA-binding protein RBM39 by enhancing its interaction with the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3][5][6] This targeted protein degradation can have profound effects on cancer cells, particularly those with mutations in splicing factor genes.[6][7] This guide will provide a framework for investigating 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine, assuming a similar mechanism of action.

Proposed Mechanism of Action

Based on the activity of structurally related sulfonamides, we hypothesize that 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine acts as a molecular glue to induce the degradation of a specific target protein. The proposed mechanism involves the compound binding to the DCAF15 component of the Cullin-RING E3 Ligase 4 (CRL4) complex. This binding event creates a novel interface that is recognized by a target protein (ne-osubstrate), leading to its ubiquitination and proteasomal degradation. The downstream consequences of this degradation could include cell cycle arrest, apoptosis, or altered gene expression, contributing to its anti-tumor activity.

Caption: Proposed mechanism of action for 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine.

Core Principles and Best Practices

Compound Handling and Storage

-

Solubility: Due to the aromatic nature of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine, it is likely to have poor solubility in aqueous solutions.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the solid compound and its stock solution at -20°C or -80°C, protected from light and moisture, to ensure stability.

Experimental Design

-

Cell Line Selection: The choice of cell line is critical. If the compound is hypothesized to target a specific pathway (e.g., RNA splicing), cell lines with known dependencies on that pathway, such as those with splicing factor mutations, would be appropriate.[6]

-

Controls: Always include appropriate controls in your assays:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

Untreated Control: Cells that are not exposed to either the compound or the vehicle.

-

Positive Control: If available, a known compound with a similar mechanism of action (e.g., E7820) can be used.

-

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is essential for determining the concentration of the compound that inhibits cell growth by 50% (IC50), which will guide the concentrations used in subsequent experiments. The MTT or XTT assay, which measures mitochondrial metabolic activity, is a common method for assessing cell viability.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from your stock solution. A typical concentration range to test for a novel compound might be from 0.01 µM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

-

MTT/XTT Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |

| Compound Concentration Range | 0.01 µM to 100 µM | A broad range is necessary to capture the full dose-response curve for a novel compound. |

| Incubation Time | 48-72 hours | Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. |

| DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced toxicity. |

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol directly tests the hypothesis that the compound induces the degradation of a target protein.

Materials:

-

Selected cell line(s)

-

6-well cell culture plates

-

4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein level to the loading control. A decrease in the target protein level in compound-treated samples compared to the vehicle control indicates degradation.

Overall Experimental Workflow

The following diagram outlines a comprehensive workflow for characterizing the cellular effects of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine.

Caption: A streamlined workflow for cell-based characterization of the compound.

This application note provides a robust framework for the initial characterization of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine in cell-based assays. By systematically determining its cytotoxic potential and investigating its molecular mechanism of action, researchers can effectively evaluate its therapeutic promise. The provided protocols are based on established methodologies and the known activities of similar sulfonamide compounds, ensuring a high degree of scientific rigor.

References

-

Chen, Y., et al. (2012). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 343(2), 343-354. [Link]

-

Kronenberg, D., et al. (2021). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. BMC Cancer, 21(1), 569. [Link]

-

Uehara, T., et al. (2019). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. Scientific Reports, 9(1), 1-13. [Link]

-

Robbins, D. W., et al. (2023). E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial. Leukemia, 37(12), 2512-2516. [Link]

-

Jonat, S., et al. (2011). Phase I Study of E7820, an Oral Inhibitor of Integrin α-2 Expression with Antiangiogenic Properties, in Patients with Advanced Malignancies. Clinical Cancer Research, 17(15), 5258-5267. [Link]

-

Mayor-Ruiz, C., et al. (2019). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Chemical Biology, 15(7), 701-709. [Link]

-

Kronenberg, D., et al. (2021). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. BMC Cancer, 21(569). [Link]

-

Semba, T., et al. (2004). An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. Clinical Cancer Research, 10(4), 1430-1438. [Link]

-

Bewersdorf, J. P., et al. (2022). A Phase II Clinical Trial of E7820 for Patients with Relapsed/Refractory Myeloid Malignancies with Mutations in Splicing Factor Genes. Blood, 140(Supplement 1), 9065-9067. [Link]

-

Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354-355. [Link]

-

Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7493. [Link]

-

Robbins, D. W., et al. (2023). E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial. Leukemia, 37(12), 2512-2516. [Link]

-

Al-Salahi, R., et al. (2023). Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Sulfanilic acid. Wikipedia. [Link]

-

Chemguide. (n.d.). an introduction to phenylamine (aniline). Chemguide. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E7820 | Cell Signaling Technology [cellsignal.com]

- 4. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: Experimental Design for Testing Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][3][4][5] Under normal physiological conditions, IDO1 activity is generally low. However, in the tumor microenvironment (TME), its expression is frequently upregulated, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[6][7][8]

This upregulation has profound immunosuppressive consequences. The enzymatic activity of IDO1 leads to two key outcomes that facilitate tumor immune evasion:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to their cell cycle arrest and anergy.[1][6][9]

-

Kynurenine Accumulation: The accumulation of tryptophan catabolites, collectively known as kynurenines, acts as signaling molecules that are directly cytotoxic to T lymphocytes and natural killer (NK) cells.[1][4] They also promote the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further amplifying the immunosuppressive milieu.[4]

By co-opting the IDO1 pathway, cancer cells establish a powerful defense mechanism against the host's immune system, allowing for unchecked survival, growth, and metastasis.[1][10] Consequently, inhibiting IDO1 activity is a compelling therapeutic strategy aimed at restoring anti-tumor immunity.[11] This guide provides a comprehensive overview of the experimental design, from initial biochemical screens to complex cell-based functional assays, for the robust evaluation of novel IDO1 inhibitors.

The IDO1 Pathway and Points of Inhibition

The IDO1 pathway is a central node in tumor-induced immune tolerance. Understanding this pathway is crucial for designing effective inhibitor screening cascades.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The foundational step in identifying novel IDO1 inhibitors is to assess their ability to directly inhibit the enzyme's catalytic activity in a cell-free system. This approach provides a clean measure of target engagement without the complexities of cellular uptake, metabolism, or off-target effects.

Principle of the Assay

Biochemical assays typically utilize purified, recombinant IDO1 protein. The core principle is to measure the conversion of L-tryptophan to its product, N-formylkynurenine (NFK), which is then typically hydrolyzed to kynurenine (Kyn) for detection.[3] The inhibitory potential of a test compound is determined by quantifying the reduction in product formation in its presence.

Spectrophotometric Absorbance-Based Assay Protocol

This classic method relies on the colorimetric detection of kynurenine. It is robust, cost-effective, and widely used for primary screening.[3]

Materials:

-

Recombinant Human IDO1 (reconstituted in assay buffer)[7]

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)[3]

-

L-Tryptophan (substrate)[3]

-

Ascorbic Acid (reductant)[3]

-

Trichloroacetic Acid (TCA) (reaction stop solution)[3]

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)[3]

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Step-by-Step Protocol:

-

Prepare Assay Mixture: In the assay buffer, prepare a reaction mixture containing ascorbate (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[3] This mixture is critical to maintain the IDO1 enzyme in its active, reduced ferrous state.[12]

-

Compound Plating: Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for a positive control (known inhibitor, e.g., Epacadostat) and a negative control (vehicle, e.g., DMSO).

-

Enzyme Addition: Add recombinant IDO1 enzyme to all wells except for a "no enzyme" blank.

-

Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan (final concentration ~400 µM).[3] The total reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[3]

-

Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.[3]

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[3]

-

Develop Color: Add p-DMAB reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

-

Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Fluorometric Assay Protocol

Fluorometric assays offer higher sensitivity compared to absorbance-based methods and are suitable for high-throughput screening (HTS). These assays use a developer that reacts with NFK to generate a highly fluorescent product.[7][8]

Materials:

-

Components from the absorbance assay (excluding p-DMAB).

-

Fluorogenic Developer Solution (as provided in commercial kits, e.g., from Abcam or Sigma-Aldrich).[7][8]

-

96- or 384-well black microplate.

-

Fluorescence plate reader (e.g., Ex/Em = 402/488 nm).[7]

Step-by-Step Protocol:

-

Reaction Setup: Follow steps 1-5 of the spectrophotometric protocol.

-

Development: Instead of TCA and p-DMAB, add the Fluorogenic Developer Solution directly to each well.[7]

-

Incubation: Incubate the plate according to the kit manufacturer's instructions, typically at 37°C, protected from light.

-

Read Fluorescence: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate percent inhibition and IC50 values as described above.

| Assay Type | Principle | Pros | Cons |

| Spectrophotometric | Colorimetric detection of Kynurenine | Cost-effective, robust, widely established | Lower sensitivity, potential for color interference |

| Fluorometric | Fluorogenic detection of N-Formylkynurenine | High sensitivity, HTS-compatible | Higher cost, potential for fluorescence interference |

Part 2: Cell-Based Assays for Intracellular Target Engagement

While biochemical assays are essential for confirming direct enzyme inhibition, they do not account for critical drug-like properties such as cell permeability and stability in a biological context.[6][9] Cell-based assays are the necessary next step to validate inhibitor candidates in a more physiologically relevant setting.[3][10]

Principle of the Assay

These assays utilize a cell line that expresses IDO1, either endogenously or through recombinant means. IDO1 expression is often induced by treating the cells with IFN-γ.[3][6] The assay measures the production of kynurenine in the cell culture supernatant, providing a direct readout of intracellular IDO1 activity.

Sources

- 1. amsbio.com [amsbio.com]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. miragenews.com [miragenews.com]

- 11. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Evaluation of Indole Derivatives as Aromatase Inhibitors

Introduction: The Critical Role of Aromatase Inhibition and the Promise of Indole Derivatives

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased estrogen production, aromatase activity in peripheral tissues such as adipose tissue becomes the primary source of circulating estrogens.[2] Many breast cancers are hormone-receptor-positive, meaning their growth is fueled by estrogen.[1] Consequently, inhibiting aromatase to reduce systemic estrogen levels has become a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[3]

The current arsenal of aromatase inhibitors (AIs) includes both steroidal (e.g., exemestane) and non-steroidal (e.g., anastrozole, letrozole) compounds.[4] While highly effective, these drugs can be associated with side effects, and resistance can develop over time. This necessitates the discovery of novel AIs with improved potency, selectivity, and toxicity profiles.

Indole derivatives have emerged as a promising class of compounds in this pursuit. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. Several studies have reported the design, synthesis, and evaluation of indole-based compounds as potent aromatase inhibitors.[5][6][7] This guide provides a comprehensive overview of the state-of-the-art methodologies for evaluating the potential of indole derivatives as aromatase inhibitors, intended for researchers, scientists, and drug development professionals.

A Multi-tiered Approach to Inhibitor Evaluation

A robust evaluation of potential aromatase inhibitors requires a multi-pronged approach, progressing from initial in vitro screening to more complex cell-based and in vivo models. This tiered strategy allows for efficient identification of promising candidates while minimizing the use of resource-intensive later-stage assays.

Figure 1: A tiered workflow for the comprehensive evaluation of indole derivatives as aromatase inhibitors.

Part 1: In Vitro Enzymatic Evaluation

The initial assessment of an indole derivative's potential as an aromatase inhibitor involves direct measurement of its effect on the enzyme's catalytic activity.

The Gold Standard: Tritiated Water-Release Assay

This radiometric assay is a widely accepted and robust method for quantifying aromatase activity.[8][9] It relies on the stereospecific release of a tritium atom from the C1β position of a tritiated androgen substrate, such as [1β-³H]-androstenedione, during its conversion to estrone.[8] The amount of tritiated water (³H₂O) formed is directly proportional to the aromatase activity.

Principle of the Assay:

Figure 2: Principle of the tritiated water-release assay for aromatase inhibition.

Protocol: Tritiated Water-Release Assay

Materials:

-

Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1) co-expressed with NADPH-cytochrome P450 reductase.[8][10]

-

Substrate: [1β-³H]-Androstenedione (specific activity ~20-30 Ci/mmol).

-

Cofactor: NADPH or an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

-

Buffer: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Test Compounds: Indole derivatives dissolved in a suitable solvent (e.g., DMSO). Letrozole or anastrozole should be used as a positive control.

-

Quenching Reagent: Chloroform.

-

Separation Agent: Dextran-coated charcoal suspension (e.g., 5% charcoal, 0.5% dextran).[12]

-

Scintillation Cocktail: A suitable liquid scintillation cocktail.

-

Equipment: 37°C shaking water bath, microcentrifuge, liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer

-

Aromatase enzyme preparation (protein concentration to be optimized, typically 10-50 µg/mL)

-

NADPH or NADPH-generating system

-

Test indole derivative at various concentrations (final DMSO concentration should be <1%)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the reaction by adding the [1β-³H]-androstenedione substrate (final concentration typically 50-100 nM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes) in a shaking water bath. The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

-

Separation of Substrate from Product: Transfer a portion of the aqueous (upper) layer to a new tube containing a dextran-coated charcoal suspension. Vortex and incubate on ice for 10-15 minutes. The charcoal will adsorb the unreacted tritiated substrate.

-

Final Centrifugation: Centrifuge at high speed to pellet the charcoal.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the indole derivative compared to the vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by non-linear regression analysis.

Enzyme Kinetic Studies: Unveiling the Mechanism of Action

Once a potent indole derivative is identified (typically with a low micromolar or nanomolar IC₅₀), it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki).[13]

Protocol: Enzyme Kinetics

This experiment is performed similarly to the IC₅₀ determination, but with varying concentrations of both the inhibitor and the substrate ([1β-³H]-androstenedione).

-

Set up multiple sets of reactions. Each set will have a fixed concentration of the indole derivative (including a zero-inhibitor control).

-

Within each set, vary the concentration of the [1β-³H]-androstenedione substrate (e.g., from 0.5 to 10 times the Km of the substrate for aromatase).

-

Measure the initial reaction velocity (rate of ³H₂O formation) for each condition.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by direct non-linear fitting to the Michaelis-Menten equation.[13]

Interpretation of Results:

-

Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases with increasing inhibitor concentration. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[13]

-

Non-competitive Inhibition: The apparent Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged. The lines on the Lineweaver-Burk plot will intersect at the x-axis.

-

Mixed Inhibition: Both the apparent Vmax and Km are altered by the inhibitor. The lines on the Lineweaver-Burk plot will intersect at a point other than the axes.

The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Table 1: Representative Data for an Indole Derivative in Enzymatic Assays

| Parameter | Value | Interpretation |

| IC₅₀ | 50 nM | High potency in inhibiting aromatase activity. |

| Ki | 25 nM | Strong binding affinity to the enzyme. |

| Mechanism of Inhibition | Competitive | The inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. |

Part 2: Cell-Based Evaluation

Cell-based assays provide a more physiologically relevant context to assess the activity of indole derivatives, taking into account factors like cell permeability and potential off-target effects.

Cytotoxicity Assessment

Before evaluating the anti-aromatase activity in a cellular context, it is essential to determine the cytotoxicity of the indole derivatives to ensure that any observed anti-proliferative effects are not due to general toxicity.[14] This is often done using a non-cancerous cell line or a cancer cell line that does not rely on estrogen for growth.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14]

-

Cell Seeding: Seed cells (e.g., MCF-10A normal breast epithelial cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the indole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

A desirable candidate will have a high CC₅₀ value, indicating low cytotoxicity.

Cell Proliferation Assay in an Estrogen-Dependent Model

The MCF-7 human breast cancer cell line is estrogen receptor-positive and is a widely used model to study the effects of compounds on estrogen-dependent cell growth.[15]

Principle of the Assay:

Figure 3: Mechanism of the MCF-7 cell proliferation assay for aromatase inhibitors.

Protocol: MCF-7 Proliferation Assay

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.

-

Cell Seeding: Seed the cells in 96-well plates in the same hormone-depleted medium.

-

Treatment: Treat the cells with:

-

Vehicle control

-

Androstenedione (e.g., 10 nM) to stimulate proliferation

-

Androstenedione + a range of concentrations of the indole derivative

-

Androstenedione + a positive control inhibitor (e.g., letrozole)

-

-

Incubation: Incubate the plates for 4-6 days, allowing for cell proliferation.

-

Quantification of Proliferation: Measure cell proliferation using an appropriate method, such as:

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

MTS/MTT Assay: As described previously.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of inhibition of androgen-induced proliferation for each inhibitor concentration and determine the IC₅₀ value.

Part 3: In Vivo Validation

Promising indole derivatives identified from in vitro and cell-based assays should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and potential toxicity.

Xenograft Mouse Model

The most common in vivo model for studying aromatase inhibitors is the ovariectomized nude mouse bearing tumors derived from aromatase-transfected MCF-7 cells (MCF-7Ca).[16] These mice mimic the postmenopausal state, and the tumors can synthesize their own estrogen from circulating androgens, providing a self-contained system to test the efficacy of AIs.[17]

Protocol: Xenograft Study

-

Animal Model: Use female, ovariectomized, immunodeficient mice (e.g., BALB/c nude).

-

Tumor Inoculation: Inoculate the mice with MCF-7Ca cells, typically subcutaneously in the flank.

-

Androgen Supplementation: Provide the mice with a sustained source of androstenedione, often via a subcutaneous implant.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups:

-

Vehicle control

-

Indole derivative (administered orally or via injection at various doses)

-

Positive control (e.g., letrozole)

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the body weight of the mice as an indicator of general health.

-

-

Endpoint Analysis: At the end of the study, collect tumors and blood samples.

Table 2: Example Data from an In Vivo Xenograft Study

| Treatment Group | Average Tumor Volume Change (%) | Plasma Estradiol Reduction (%) |

| Vehicle Control | +250% | 0% |

| Indole Derivative (10 mg/kg) | -40% | 95% |

| Letrozole (1 mg/kg) | -50% | 98% |

Part 4: Computational Modeling

Molecular docking studies can provide valuable insights into the binding interactions of indole derivatives with the aromatase active site, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors.[4][20]

Protocol: Molecular Docking

-

Protein Preparation: Obtain the crystal structure of human aromatase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the indole derivative and optimize its geometry.

-

Docking: Use a docking program (e.g., AutoDock, Schrödinger Maestro) to predict the binding pose of the indole derivative within the aromatase active site.[4]

-

Analysis: Analyze the predicted binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron.

The docking scores and predicted interactions can be correlated with the experimentally determined IC₅₀ values to build a robust SAR model.[4]

Conclusion

The evaluation of indole derivatives as aromatase inhibitors is a systematic process that progresses from high-throughput in vitro screening to detailed in vivo characterization. By employing a combination of enzymatic assays, cell-based models, animal studies, and computational methods, researchers can effectively identify and optimize novel indole-based AIs with the potential to improve the treatment of hormone-dependent breast cancer. This comprehensive approach ensures a thorough understanding of a compound's potency, mechanism of action, cellular efficacy, and in vivo activity, paving the way for the development of the next generation of targeted cancer therapies.

References

-

Auchus, R. J. (2017). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 292(43), 17793–17803. Available from: [Link]

-

El-Sayed, M. A., et al. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry, 12, 1373514. Available from: [Link]

-

Yeo, W. K., et al. (2013). Molecular Docking of Aromatase Inhibitors. Molecules, 18(6), 6285–6300. Available from: [Link]

-

Whirl-Carrillo, M., et al. (2021). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. PharmGKB. Available from: [Link]

-

U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Microsomes. Available from: [Link]

-

U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Available from: [Link]

-

Ateş-Alagöz, Z., et al. (2018). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 49(8), 947–955. Available from: [Link]

-

U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation. Available from: [Link]

-

Pingaew, R., et al. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry Letters, 27(24), 5393–5399. Available from: [Link]

-

Fantacuzzi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 25(3), 658. Available from: [Link]

-

Brodie, A. M., et al. (2009). Aromatase Inhibitors and Xenograft Studies. Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 1–5. Available from: [Link]

-

Lønning, P. E. (2010). Evaluation of plasma and tissue estrogen suppression with third-generation aromatase inhibitors: of relevance to clinical understanding? Clinical Breast Cancer, 10(1), 39–45. Available from: [Link]

-

Brodie, A. M., et al. (1981). New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. Endocrinology, 108(4), 1394–1400. Available from: [Link]

-

Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(2 Pt 2), 856s–862s. Available from: [Link]

-

Dowsett, M., & Folkerd, E. (2014). Interpreting Plasma Estrogen Levels in Breast Cancer: Caution Needed. Journal of Clinical Oncology, 32(12), 1199–1201. Available from: [Link]

-

Stresser, D. M., et al. (2014). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Toxicological Sciences, 142(1), 107–119. Available from: [Link]

-

Al-Oqaili, R. A., et al. (2017). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Saudi Medical Journal, 38(1), 23–29. Available from: [Link]

-

El-Sayed, M. A., et al. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry, 12, 1373514. Available from: [Link]

- Lu, Q., et al. (2001). A novel in vitro and in vivo breast cancer model for testing inhibitors of estrogen biosynthesis and its action using mammary tumor cells with an activated int-5/aromatase gene. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 133–142.

-

Kandeel, F., et al. (2023). Breast Tumor Cells Evade the Cytotoxic Action of Anastrozole, Aspirin, and Clopidogrel Cocktail. Microscopy and Microanalysis, 29(1), 183–194. Available from: [Link]

-

Kasai, T., et al. (2018). Aromatase inhibitor use during ovarian stimulation suppresses growth of uterine endometrial cancer in xenograft mouse model. Human Reproduction, 33(3), 446–453. Available from: [Link]

-

Rodrigues, J. V., et al. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. Analytical and Bioanalytical Chemistry, 411(27), 7355–7365. Available from: [Link]

-

Rani, S., et al. (2021). Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Treatment. Current Drug Targets, 22(12), 1363–1385. Available from: [Link]

-

BioVision Incorporated. (2019). Aromatase (CYP19A) Activity Assay Kit (Fluorometric). K983-100. Available from: [Link]

-

Miller, W. R. (1997). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in Oncology, 24(3 Suppl 8), S8-1-S8-11. Available from: [Link]

-

Kjer-Nielsen, A., et al. (2016). Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients. The Journal of Clinical Endocrinology & Metabolism, 101(3), 1147–1155. Available from: [Link]

-

Trösken, E. R., et al. (2006). Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides. Toxicological Sciences, 91(1), 43–53. Available from: [Link]

-

Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274944. Available from: [Link]

-

Brodie, A., et al. (2007). Xenograft models for aromatase inhibitor studies. Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 119–124. Available from: [Link]

-

Battelle. (2003). Letter report Phase 1 human and human recomb 05 05. Available from: [Link]

-

Di Marco, A., et al. (2005). Development and validation of a high-throughput radiometric CYP3A4/5 inhibition assay using tritiated testosterone. Drug Metabolism and Disposition, 33(1), 1–7. Available from: [Link]

-

O'Brien, J., et al. (2003). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. Cytotechnology, 41(2-3), 113–125. Available from: [Link]

-

Ebrahimian, S., et al. (1989). Tritium release from [19-3H]-19,19-difluoroandrost-4-ene-3,17-dione during inactivation of aromatase. Biochemistry, 28(5), 2236–2243. Available from: [Link]

-

Van de Walle, I., et al. (2018). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Oncotarget, 9(10), 9149–9164. Available from: [Link]

-

Yeo, W. K., et al. (2013). Molecular Docking of Aromatase Inhibitors. Molecules, 18(6), 6285–6300. Available from: [Link]

-

Kumar, A., et al. (2025). Synthesis, characterization, biological screening and in silico studies of novel pyrazole-chalcone derivatives as potent aromatase inhibitors for breast cancer therapy. Journal of Molecular Structure, 1311, 138243. Available from: [Link]

-

Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 158(1), 135–146. Available from: [Link]

-

Wills, S., et al. (2017). Challenges of measuring accurate estradiol levels in aromatase inhibitor–treated postmenopausal breast cancer patients on vaginal estrogen therapy. Cancer, 123(13), 2416–2423. Available from: [Link]

-

OncLive. (2026). FDA Grants Priority Review to Gedatolisib for HR+, HER2-Negative Advanced Breast Cancer. OncLive. Available from: [Link]

-

Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Available from: [Link]

-

Szénási, S., et al. (2024). Aromatase Inhibitors and Plasma Lipid Changes in Postmenopausal Women with Breast Cancer: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 25(6), 3467. Available from: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking of Aromatase Inhibitors [mdpi.com]

- 5. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]

- 6. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]